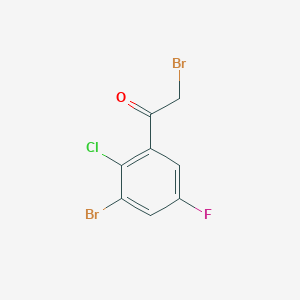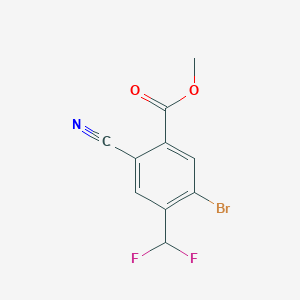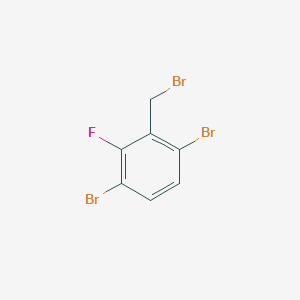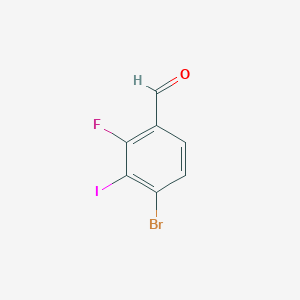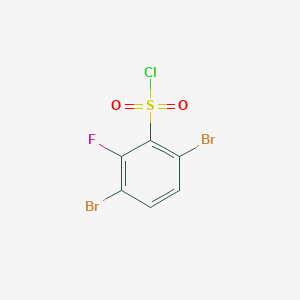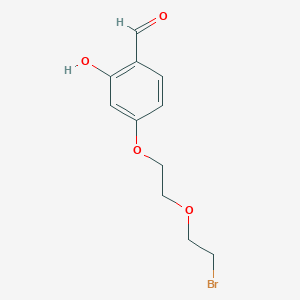![molecular formula C7H3Br3N2S B1446372 4-溴-7-(二溴甲基)苯并[c][1,2,5]噻二唑 CAS No. 1239277-96-3](/img/structure/B1446372.png)
4-溴-7-(二溴甲基)苯并[c][1,2,5]噻二唑
描述
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H4Br3N2S and a molecular weight of 387.9 g/mol . This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its applications in various fields, including organic electronics and materials science .
科学研究应用
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (OPV) devices.
Materials Science: The compound is utilized in developing luminescent and conductive polymers for organic electronic devices.
Chemical Synthesis:
作用机制
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazole derivatives, have been extensively researched for use in photovoltaics and as fluorescent sensors .
Mode of Action
It’s worth noting that benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, is known to be a strongly electron-accepting moiety .
Biochemical Pathways
Btz-containing compounds have been researched for photocatalytic applications, suggesting they may interact with light-induced biochemical pathways .
Result of Action
Btz-containing compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
It’s worth noting that the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .
生化分析
Biochemical Properties
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with electron donor-acceptor systems, which are essential in various biochemical pathways . The nature of these interactions often involves the formation of complexes that can influence the activity of the enzymes or proteins involved.
Cellular Effects
The effects of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a fluorophore, which means it can be used to visualize certain cellular components under specific conditions . This property is particularly useful in bioimaging and studying cellular processes in real-time.
Molecular Mechanism
At the molecular level, 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with certain proteins, altering their conformation and, consequently, their activity . These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can become toxic, leading to adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole within cells and tissues are critical for its function. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is vital for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole typically involves the bromination of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the reaction of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the compound’s consistency and quality .
化学反应分析
Types of Reactions
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c][1,2,5]thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
相似化合物的比较
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: This compound is similar in structure but lacks the dibromomethyl group, which can affect its reactivity and applications.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another related compound with different functional groups, leading to varied chemical properties and uses.
Uniqueness
This structural feature distinguishes it from other benzo[c][1,2,5]thiadiazole derivatives and contributes to its versatility in scientific research .
属性
IUPAC Name |
4-bromo-7-(dibromomethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2S/c8-4-2-1-3(7(9)10)5-6(4)12-13-11-5/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKOKXCCSNUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


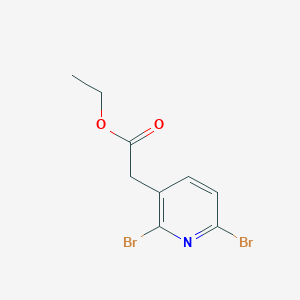
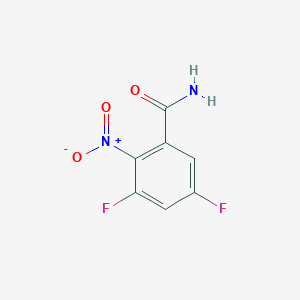
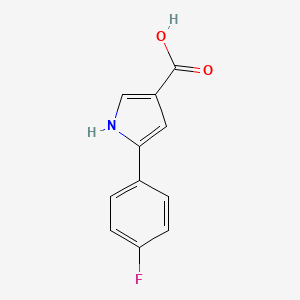
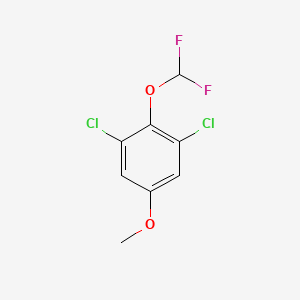

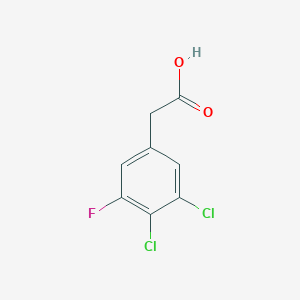

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)
